Murrayone

Beschreibung

Eigenschaften

IUPAC Name |

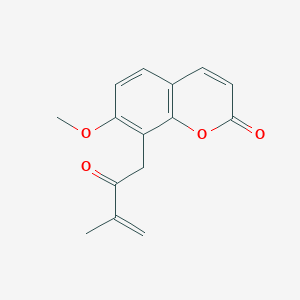

7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISMOXLSZASLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415765 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19668-69-0 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Biological Activities of Murrayone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayone, a naturally occurring coumarin, has emerged as a compound of significant interest within the scientific community due to its potent biological activities, particularly its role as a chemopreventive agent against cancer metastasis. Isolated from the plant Murraya paniculata, this document provides a comprehensive technical overview of the origin, biosynthesis, isolation, and biological effects of this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a coumarin-containing compound that has been identified as the most bioactive substance in Murraya paniculata (L.) Jack, a plant belonging to the Rutaceae family.[1][2] This plant, commonly known as orange jasmine, is native to South and Southeast Asia and Australia and has been used in traditional medicine for various ailments.[3] this compound's unique pharmacological properties, especially its potential to inhibit cancer metastasis, have positioned it as a promising candidate for further investigation in oncology.[1][2]

Origin and Biosynthesis

Natural Source

The primary natural source of this compound is the plant Murraya paniculata, also referred to in some literature as Murraya exotica.[4][5] It has been isolated from various parts of the plant, including the roots.[4] The genus Murraya is rich in a diverse array of secondary metabolites, including coumarins, alkaloids, flavonoids, and terpenoids.[3][6]

Proposed Biosynthetic Pathway

The biosynthesis of this compound, like other coumarins, originates from the phenylpropanoid pathway. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of coumarins. The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Through a series of hydroxylation, ortho-hydroxylation, and cyclization reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), the core coumarin skeleton is formed. Further modifications, likely involving prenyltransferases and other modifying enzymes, would then lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

Generalized Protocol for Isolation of this compound from Murraya paniculata

The following is a generalized protocol for the isolation of this compound based on common techniques used for the extraction and purification of coumarins from Murraya species.[7][8]

I. Plant Material Collection and Preparation:

-

Collect fresh roots of Murraya paniculata.

-

Wash the plant material thoroughly with water to remove any soil and debris.

-

Air-dry the roots in the shade for several weeks until they are completely dry.

-

Grind the dried roots into a fine powder using a mechanical grinder.

II. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with a suitable solvent such as methanol or a mixture of hexane and ethyl acetate at room temperature for 72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

IV. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

While the total synthesis of this compound has not been extensively reported, a plausible synthetic route can be proposed based on established methods for coumarin synthesis, such as the Perkin or Pechmann condensation, followed by appropriate functional group manipulations to introduce the specific substituents found on the this compound scaffold. The synthesis of related carbazole alkaloids like murrayazoline has been achieved, providing a basis for potential synthetic strategies.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as a chemopreventive agent against cancer metastasis.[1][2] Its biological activity is attributed to its ability to modulate various cellular processes and signaling pathways involved in tumor progression.

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activities of compounds isolated from Murraya paniculata and related species. It is important to note that specific IC50 values for this compound against a wide range of cancer cell lines are not consistently available in the public domain and require further investigation.

| Compound/Extract | Cell Line | Activity | IC50 Value (µM) | Reference |

| Murrayanine | A549 (Lung Cancer) | Antiproliferative | 9 | [9] |

| Murrayanine | MRC-5 (Normal Lung) | Low Cytotoxicity | >100 | [9] |

| Murrayanine | SCC-25 (Oral Cancer) | Antiproliferative | 15 | [10] |

| Murrayanine | hTERT-OME (Normal Oral) | Low Cytotoxicity | 92 | [10] |

| M. paniculata extract | MCF7 (Breast Cancer) | Antiproliferative | 33.5 µg/ml | [11] |

| M. paniculata extract | PC3 (Prostate Cancer) | Antiproliferative | 58.6 µg/ml | [11] |

| M. paniculata extract | Huh7 (Liver Cancer) | Antiproliferative | 68.8 µg/ml | [11] |

Signaling Pathways in Cancer Metastasis

Research suggests that compounds from Murraya paniculata can interrupt cancer metastasis by targeting key signaling pathways. One such compound, a flavonoid glycoside, was found to regulate the STAT3/NF-κB/COX-2 and EGFR signaling pathways in A549 lung cancer cells.[12] It downregulated the expression of molecules involved in cell adhesion and invasion, such as integrin β1, EGFR, COX-2, MMP-2, and MMP-9.[12]

This compound has been reported to inhibit platelet aggregation, a process that can be modulated by integrin αIIbβ3.[5] This suggests that this compound may exert its anti-metastatic effects by interfering with the interaction between cancer cells and platelets, which is often mediated by integrins. The binding of ligands to integrins can trigger "outside-in" signaling cascades that influence cell behavior.[13]

Caption: Proposed signaling pathways affected by this compound in cancer metastasis.

Conclusion

This compound, a coumarin derived from Murraya paniculata, represents a promising natural product with significant potential for the development of novel anti-cancer therapies. Its ability to interfere with key processes in cancer metastasis warrants further in-depth investigation. This technical guide provides a foundational understanding of this compound, from its natural origins to its molecular mechanisms of action, to aid researchers in their future exploration of this fascinating compound. Further studies are required to elucidate the precise biosynthetic and synthetic pathways, expand the quantitative biological activity data, and fully characterize its interactions with cellular signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomimetic Total Synthesis of Rhodonoids C and D, and Murrayakonine D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of (+/-)-murrayazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Flavonoids from Murraya Paniculata L. – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of phytoconstituents from an extract of Murraya paniculata with cytotoxicity and antioxidant activities and in silico evaluation of their potential to bind to aldose reductase (AKR1B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones | Office of Justice Programs [ojp.gov]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. cell lines ic50: Topics by Science.gov [science.gov]

- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 11. youtube.com [youtube.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. chemistryconnected.com [chemistryconnected.com]

In-Depth Technical Guide to Murrayone: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayone, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted primarily from plants of the Murraya genus, this compound has demonstrated noteworthy biological activities, including cancer chemopreventive and antiplatelet effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for key biological assays and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is chemically classified as a coumarin, a benzopyran-2-one derivative. Its systematic IUPAC name is 7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Optical Rotation | - | - |

| Solubility | Soluble in DMSO | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis Spectroscopy | - | - |

| Infrared (IR) Spectroscopy | - | - |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - | - |

| Mass Spectrometry (MS) | - | - |

Biological Activities and Mechanisms of Action

This compound has been primarily investigated for its potential in cancer chemoprevention and its antiplatelet activity.

Cancer Chemoprevention

This compound, extracted from Murraya paniculata, is recognized as a bioactive compound with potential as a cancer metastasis chemopreventive agent due to its unique pharmacological properties[2]. Extracts from Murraya koenigii have been shown to inhibit the activity of the 26S proteasome in breast cancer cells, leading to cell death via the apoptotic pathway[3]. This suggests a potential mechanism for the anticancer effects of coumarins like this compound.

While the specific signaling cascade for this compound is not fully elucidated, a general pathway for apoptosis induction by natural compounds in cancer cells often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Generalized Apoptotic Signaling Pathway.

Antiplatelet Activity

Coumarins isolated from Murraya omphalocarpa have demonstrated significant antiplatelet aggregation activity. These compounds were found to inhibit platelet aggregation induced by arachidonic acid (AA) and collagen[4]. The mechanism of action for many antiplatelet drugs involves the inhibition of cyclooxygenase (COX) enzymes, blockade of ADP receptors (like P2Y12), or interference with glycoprotein IIb/IIIa receptors[5][6].

The aggregation of platelets is a complex process involving multiple signaling pathways. A simplified representation of key pathways is provided below.

Caption: Simplified Platelet Aggregation Pathway.

Experimental Protocols

Cancer Cell Viability and Apoptosis Assay

Caption: Workflow for Cancer Cell Assays.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) and a normal cell line (e.g., WI-38 for control) are cultured in appropriate media and conditions[3].

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound dissolved in a suitable solvent like DMSO. A vehicle control (DMSO alone) is included[2].

-

Cell Viability Assay (MTT/Resazurin): After a set incubation period (e.g., 24, 48, 72 hours), a viability reagent (MTT or resazurin) is added to the wells. The absorbance or fluorescence is measured to determine the percentage of viable cells relative to the control. This data is used to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Apoptosis Assay (Annexin V/PI Staining): To determine the mode of cell death, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells[3].

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using luminometric or colorimetric assays to confirm the involvement of the caspase cascade in apoptosis.

Antiplatelet Aggregation Assay

Caption: Workflow for Antiplatelet Assay.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors (human or animal, e.g., rabbits) into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP[4].

-

Pre-incubation: The PRP is pre-incubated with different concentrations of this compound or a vehicle control for a short period.

-

Induction of Aggregation: Platelet aggregation is initiated by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid (AA)[4].

-

Measurement of Aggregation: The change in light transmittance through the PRP suspension is monitored using an aggregometer. As platelets aggregate, the transmittance increases.

-

Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated potential in cancer chemoprevention and as an antiplatelet agent. While its biological activities are evident, further research is required to fully elucidate its mechanisms of action, including the specific signaling pathways involved. The establishment of detailed physicochemical and spectroscopic profiles is also crucial for its development as a therapeutic agent. Future studies should focus on in vivo efficacy, safety profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

- 1. 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one | C15H14O4 | CID 15945059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murraya koenigii leaf extract inhibits proteasome activity and induces cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiplatelet Aggregation Coumarins from the Leaves of Murraya omphalocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

Murrayone: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayone, a prenylated coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and purification, and an exploration of its interaction with cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family, commonly known as the citrus family. The primary documented sources of this compound are the roots of Murraya paniculata (commonly known as orange jasmine) and Murraya exotica.[1] While the roots are the most concentrated source, other parts of the plants, such as the leaves and stems, may contain lower concentrations of this compound and other related coumarins.[2] Additionally, related genera within the Rutaceae family, such as Clausena, are known to produce a variety of coumarins and could be potential, yet less explored, sources of this compound or its chemical analogs.[3]

Extraction and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The choice of methodology can significantly impact the yield and purity of the final compound. Below are detailed experimental protocols derived from scientific literature.

Solvent Extraction from Murraya exotica Roots

This protocol focuses on the isolation of this compound (referred to as CM1 in the source literature) from the roots of Murraya exotica, which has been reported to yield a significant amount of the compound.[4]

Experimental Protocol:

-

Plant Material Preparation: The roots of Murraya exotica are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered root material is subjected to extraction with an organic solvent. The referenced study utilized ethyl acetate for this purpose. The mixture is agitated for a sufficient period to ensure thorough extraction of the phytochemicals.

-

Concentration: The resulting crude extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Isolation and Final Product Preparation: The HPLC peak corresponding to this compound is collected. The solvent is removed from the collected fraction by rotary evaporation, followed by lyophilization to obtain a purified, white amorphous powder of this compound.[4]

General Extraction and Fractionation from Murraya paniculata

This protocol provides a more general approach for the extraction and fractionation of compounds from Murraya paniculata, which can be adapted for the isolation of this compound.

Experimental Protocol:

-

Plant Material Preparation: The entire plant or specific parts (e.g., roots) are dried and ground into a powder.

-

Hot Extraction (Soxhlet): 200 grams of the dried powder are placed in a thimble and extracted with 1500 mL of 85% methanol in a Soxhlet apparatus for approximately 22 hours.[5]

-

Fractionation: The crude methanol extract is suspended in 250 mL of purified water and subjected to liquid-liquid partitioning with solvents of varying polarity. This is typically performed sequentially with:

-

Concentration: The solvent from each fraction is removed using a rotary evaporator.

-

Purification by Preparative Layer Chromatography (PLC): The chloroform fraction, which is likely to contain this compound, is further purified using preparative layer chromatography to isolate the target compound.[5]

Extraction and Purification from Clausena indica Roots

This protocol, while not directly for this compound, details the isolation of related coumarins from Clausena indica and can be adapted for this compound discovery in this species.[3]

Experimental Protocol:

-

Plant Material Preparation: Dried and powdered roots of Clausena indica are used as the starting material.

-

Extraction: The powdered root material is extracted with methanol.

-

Fractionation: The methanolic extract is partitioned with ethyl acetate. The ethyl acetate fraction is then concentrated.

-

Purification by Column Chromatography: The concentrated ethyl acetate fraction is subjected to normal-phase silica gel column chromatography. A mobile phase gradient of hexane and ethyl acetate is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target coumarins.

Quantitative Data on this compound Extraction

The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction method employed. The following table summarizes available quantitative data.

| Plant Source | Plant Part | Extraction Method | This compound Yield | Reference |

| Murraya exotica | Root | Ethyl Acetate Extraction & HPLC | 16% of the crude extract | [4] |

Biological Interactions and Signaling Pathways

This compound has been reported to exhibit various biological activities, including the inhibition of platelet aggregation. This effect is believed to be mediated through its interaction with integrin signaling pathways.

Inhibition of Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their activation is crucial for numerous cellular processes, including platelet aggregation. The "outside-in" and "inside-out" signaling pathways govern integrin activation. This compound is thought to interfere with this process, potentially by inhibiting the αIIbβ3 integrin, which is critical for platelet aggregation.

Conceptual Signaling Pathway of Integrin Activation and Potential Inhibition by this compound:

Caption: Integrin signaling pathway and the putative inhibitory action of this compound.

General Coumarin Biosynthesis Pathway

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is known to be a coumarin, a class of secondary metabolites derived from the shikimate pathway. The general pathway for coumarin biosynthesis in plants of the Rutaceae family is outlined below.

Generalized Biosynthetic Pathway of Coumarins:

Caption: Generalized biosynthetic pathway for coumarins in the Rutaceae family.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its extraction and purification, and insights into its biological interactions. The provided protocols and data are intended to facilitate further research into this intriguing molecule and accelerate its journey from a natural compound to a potential therapeutic agent. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.

References

- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

The Biological Activity of Murrayone: A Technical Overview for Drug Discovery Professionals

An In-depth Examination of a Promising Coumarin from Murraya paniculata

Murrayone, a naturally occurring coumarin isolated from the leaves and root bark of Murraya paniculata, has emerged as a compound of significant interest in the field of drug discovery. Primarily recognized for its potential as a cancer metastasis chemopreventive agent, emerging research suggests a broader spectrum of biological activities, including anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive analysis of the current understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. Due to the limited availability of specific data on this compound, this report also incorporates detailed information on closely related and well-characterized bioactive compounds from the Murraya genus, namely the carbazole alkaloids girinimbine and murrayanine, to provide a broader context for its potential therapeutic applications.

Anticancer Activity

The primary therapeutic potential of this compound lies in its anticancer properties, specifically in the prevention of cancer metastasis. While detailed quantitative data for this compound is still emerging, studies on related compounds from Murraya species provide valuable insights into its potential efficacy.

Quantitative Anticancer Data of Related Murraya Compounds

The cytotoxic effects of carbazole alkaloids isolated from Murraya species have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Murrayazoline | DLD-1 (Colon Cancer) | 5.7 | [1][2] |

| O-methylmurrayamine A | DLD-1 (Colon Cancer) | 17.9 | [1][2] |

| Girinimbine | HT-29 (Colon Cancer) | 4.79 µg/mL | [3] |

| Murrayanine | A549 (Lung Adenocarcinoma) | 9 | [4][5] |

| Mahanine | HL-60 (Leukemia) | Not specified | [6] |

| Pyrayafoline-D | HL-60 (Leukemia) | Not specified | [6] |

| Murrafoline-I | HL-60 (Leukemia) | Not specified | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[7][8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related alkaloids) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

References

- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Murrayone's Mechanism of Action in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayone, a carbazole alkaloid isolated from plants of the Murraya genus, has emerged as a promising candidate in cancer chemotherapy. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and cell cycle arrest. The information presented herein is a synthesis of current preclinical research, offering valuable insights for further investigation and drug development.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inducing Apoptosis: Programmed cell death is a critical mechanism for eliminating cancerous cells. This compound has been shown to significantly increase the population of apoptotic cells in cancer cell lines.

-

Inducing Cell Cycle Arrest: By halting the cell cycle, this compound prevents the uncontrolled proliferation of cancer cells.

-

Inhibiting Pro-Survival Signaling Pathways: this compound targets and deactivates key signaling cascades that are often hyperactive in cancer, thereby cutting off essential survival signals for tumor cells.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data from these studies.

Table 1: Cytotoxicity of this compound in Human Oral Squamous Carcinoma Cells (SCC-25) and Normal Oral Epithelial Cells (hTERT-OME)

| Cell Line | IC50 Value (µM) | Description |

| SCC-25 | 15 | Human Oral Squamous Carcinoma |

| hTERT-OME | 92 | Normal Human Oral Epithelial Cells |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis by this compound in SCC-25 Cells

| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |

| Control | 0 | 2.2 |

| This compound | 30 | ~35 |

Impact on Key Signaling Pathways

This compound has been demonstrated to effectively inhibit two critical pro-survival signaling pathways that are frequently dysregulated in cancer: the AKT/mTOR pathway and the Raf/MEK/ERK pathway .

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound treatment leads to the deactivation of this pathway by inhibiting the phosphorylation of key components like AKT and mTOR. This disruption contributes significantly to its anti-cancer effects.

Inhibition of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another central signaling cascade that controls cell proliferation, differentiation, and survival. This compound has been shown to downregulate the phosphorylation of MEK and ERK, effectively blocking this signaling route and hindering cancer cell proliferation.

Induction of Apoptosis

This compound's ability to induce apoptosis is a cornerstone of its anti-cancer activity. This is achieved through the modulation of key apoptosis-regulating proteins.

Regulation of Bax/Bcl-2 Ratio and Caspase-3 Activation

This compound treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An elevated Bax/Bcl-2 ratio is a critical indicator of the intrinsic apoptotic pathway activation. Furthermore, this compound leads to an increased expression and activation of Caspase-3, a key executioner caspase that plays a central role in the apoptotic cascade.

Anti-Metastatic Potential

Preliminary evidence suggests that this compound may also possess anti-metastatic properties by inhibiting cancer cell migration and invasion. Further research is warranted to fully elucidate the mechanisms underlying these effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., SCC-25)

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-Raf, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising anti-cancer agent with a well-defined mechanism of action. Its ability to induce apoptosis and cell cycle arrest through the inhibition of the AKT/mTOR and Raf/MEK/ERK signaling pathways provides a solid foundation for its further development.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of various cancers.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to optimize dosing and delivery.

-

Clinical Trials: There is currently no publicly available information on clinical trials involving this compound for the treatment of cancer. Further preclinical evidence is required to support its transition to clinical investigation.

This technical guide summarizes the current understanding of this compound's anti-cancer properties and is intended to serve as a resource for the scientific community to accelerate the translation of this promising natural product into a potential therapeutic for cancer patients.

Murrayone: A Promising Anticancer Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayone, a naturally occurring carbazole alkaloid, has emerged as a compound of significant interest in oncology research. Primarily isolated from plants of the Murraya genus, it has demonstrated potent anticancer activities across various cancer cell lines, including oral, lung, and colon cancers.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound as a potential anticancer agent, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified in several studies. The following tables summarize the key IC50 values and the extent of apoptosis induction observed in different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Normal Cell Line | IC50 Value (µM) | Reference |

| SCC-25 | Oral Cancer | 15 | hTERT-OME | 92 | [2] |

| A549 | Lung Adenocarcinoma | 9 | MRC-5 | >100 | [1] |

| DLD-1 | Colon Cancer | 5.7 (Murrayazoline), 17.9 (O-methylmurrayamine A)* | HEK-293, HaCaT | Not cytotoxic | [3] |

*Note: This study investigated related carbazole alkaloids from Murraya koenigii.

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Control Apoptotic Cells (%) | Reference |

| SCC-25 | Oral Cancer | 30 | ~35 | 2.2 | [2] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach that involves the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to deactivate two critical signaling pathways that are often hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[2]

-

AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the deactivation of AKT and mTOR, thereby inhibiting downstream signaling that promotes cancer cell survival.[2][3]

-

Raf/MEK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound effectively suppresses this pathway, contributing to its antiproliferative effects.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through the intrinsic mitochondrial pathway, characterized by:

-

Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1][2]

-

Caspase Activation: It triggers the activation of initiator caspase-9 and executioner caspase-3, which are key enzymes that dismantle the cell during apoptosis.[1]

-

Mitochondrial Membrane Potential Disruption: this compound treatment leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

Cell Cycle Arrest

This compound causes a halt in the cell cycle at the G2/M phase in cancer cells.[1] This prevents the cells from progressing through mitosis and dividing, thus inhibiting tumor growth. This cell cycle arrest is associated with the reduced expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[1]

Induction of Oxidative Stress

The compound has been observed to increase the levels of reactive oxygen species (ROS) within cancer cells.[1] While cancer cells often exhibit a higher basal level of ROS, excessive ROS can lead to cellular damage and trigger apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

-

Methodology:

-

Cancer cells (e.g., A549, SCC-25) and normal cells (e.g., MRC-5, hTERT-OME) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 30 µM) for a specified period (e.g., 24 or 48 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using dose-response curve analysis.[1][2]

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

-

Methodology:

-

Cells are seeded and treated with this compound as described for the cell viability assay.

-

After treatment, both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

The data is analyzed using appropriate software to determine the percentage of cells in each quadrant.[2]

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, Bax, Bcl-2, Caspase-3, GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., GAPDH).[1][2]

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., SCC-25).

-

Once the tumors reach a palpable size, the mice are randomly assigned to a control group and a treatment group.

-

The treatment group receives intraperitoneal or oral administration of this compound at a specific dosage and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the experiment.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[2]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's multifaceted anticancer mechanism.

Caption: A typical workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound is a promising candidate for further development as an anticancer therapeutic. Its ability to target multiple key oncogenic pathways, induce apoptosis, and halt the cell cycle, coupled with its selectivity for cancer cells over normal cells, makes it an attractive lead compound.

Future research should focus on:

-

In-depth in vivo studies: Comprehensive preclinical studies in various cancer models are necessary to evaluate its efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound could lead to the discovery of even more potent and selective anticancer compounds.

-

Target identification: Further studies are needed to precisely identify the direct molecular targets of this compound to better understand its mechanism of action.

References

- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Murrayone: A Technical Guide on its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayone, a naturally occurring carbazole alkaloid, has demonstrated notable antiproliferative and pro-apoptotic effects, positioning it as a compound of interest in cancer research. This technical guide provides an in-depth analysis of the current understanding of this compound's role in cell signaling, with a particular focus on its inhibitory effects on the AKT/mTOR and Raf/MEK/ERK pathways in cancer cells. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant signaling cascades and experimental workflows.

Introduction

This compound is a carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya paniculata. Carbazoles are a class of heterocyclic aromatic organic compounds with a growing body of research highlighting their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has emerged as a promising candidate for further investigation due to its demonstrated cytotoxicity against cancer cell lines. This guide aims to consolidate the existing technical information on this compound to support further research and drug development efforts.

Chemical Properties

-

Chemical Name: 1-methoxy-9H-carbazole-3-carbaldehyde

-

Molecular Formula: C₁₄H₁₁NO₂

-

Molecular Weight: 225.24 g/mol

-

Appearance: Solid

-

Solubility: Soluble in methanol.

Role in Cell Signaling

Current research indicates that this compound exerts its primary anticancer effects by modulating key signaling pathways that are often dysregulated in cancer: the AKT/mTOR and Raf/MEK/ERK pathways. These pathways are critical for regulating cell proliferation, survival, and apoptosis.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. This compound has been shown to deactivate this pathway. The proposed mechanism involves the reduction of phosphorylation of key proteins in this cascade, including AKT and the mammalian target of rapamycin (mTOR). The deactivation of this pathway by this compound leads to a decrease in pro-survival signals and an increase in apoptotic signals.

Inhibition of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. This compound has been observed to deactivate this pathway, contributing to its antiproliferative effects. This inhibition is characterized by a decrease in the phosphorylation of the extracellular signal-regulated kinase (ERK), a key downstream effector of this pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SCC-25 | Oral Cancer | 15 | |

| hTERT-OME | Normal Oral Epithelial | 92 |

Table 1: IC50 Values of this compound in Human Oral Cancer and Normal Cells.

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Citation |

| SCC-25 | Control | - | 2.2 | |

| SCC-25 | This compound | 30 | ~35 |

Table 2: Effect of this compound on Apoptosis in Human Oral Cancer Cells (SCC-25).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound's inhibition of AKT/mTOR and Raf/MEK/ERK pathways.

Experimental Workflow

Preliminary Efficacy of Murrayone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro and in-vivo efficacy of Murrayone (also known as Murrayanine), a carbazole alkaloid. The data herein is compiled from foundational studies investigating its anti-cancer properties, with a focus on its mechanism of action involving key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's efficacy.

Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| SCC-25 | Human Oral Cancer | 15 | [1] |

| hTERT-OME | Normal Oral Epithelial | 92 | [1] |

Table 2: Pro-Apoptotic Effects of this compound on SCC-25 Human Oral Cancer Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Fold Increase in Bax/Bcl-2 Ratio | Reference |

| 0 (Control) | 2.2 | Baseline | [1] |

| 30 | 35 | Increased (Specific fold-change not reported) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established laboratory methods and the information available in the referenced studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

SCC-25 and hTERT-OME cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (DAPI and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound.

Materials:

-

6-well plates

-

SCC-25 cells

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Propidium Iodide (PI) staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SCC-25 cells in 6-well plates and treat with the desired concentrations of this compound as described in the cell viability assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Fixation and Permeabilization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fixation solution for 15 minutes at room temperature. Wash the cells with PBS and then resuspend in permeabilization buffer for 10 minutes.

-

Staining:

-

For Microscopy: Wash the cells with PBS and incubate with DAPI and PI staining solutions according to the manufacturer's instructions. Mount the cells on a microscope slide and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (brightly stained with DAPI), while necrotic cells will be stained with PI.

-

For Flow Cytometry: Resuspend the fixed and permeabilized cells in a staining buffer containing DAPI and PI. Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells can be quantified based on the fluorescence intensity.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the AKT/mTOR and Raf/MEK/ERK signaling pathways.

Materials:

-

SCC-25 cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of AKT, mTOR, MEK, and ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat SCC-25 cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its preliminary efficacy studies.

Caption: this compound's inhibitory effects on AKT/mTOR and Raf/MEK/ERK pathways.

Caption: General experimental workflow for evaluating this compound's efficacy.

References

Murrayone's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murrayone, a carbazole alkaloid derived from plants of the Murraya genus, has demonstrated notable anti-cancer properties. While much of the research has focused on its direct cytotoxic and anti-proliferative effects on tumor cells, emerging evidence suggests that this compound also modulates the complex tumor microenvironment (TME). This document provides a comprehensive technical overview of the current understanding of this compound's effects within the TME, with a focus on its influence on key signaling pathways, immune cells, and the extracellular matrix. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of oncology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM). This intricate network plays a pivotal role in tumor initiation, progression, metastasis, and response to therapy. Modulating the TME is therefore a key strategy in modern cancer therapeutics.

This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cells. Its primary mechanisms of action involve the inhibition of critical cell survival and proliferation signaling pathways, namely the AKT/mTOR and Raf/MEK/ERK pathways. This guide delves deeper into these mechanisms and explores the less-understood, yet critically important, effects of this compound on the components of the TME.

Direct Anti-Tumor Effects of this compound

This compound exerts direct cytotoxic and anti-proliferative effects on cancer cells through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative efficacy of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SCC-25 | Oral Cancer | 15 | [1] |

| A549 | Lung Adenocarcinoma | 9 | [2] |

| hTERT-OME (normal) | Oral Epithelial | 92 | [1] |

| MRC-5 (normal) | Lung Fibroblast | >100 | [2] |

Table 1: In vitro anti-proliferative activity of this compound.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. In human oral cancer SCC-25 cells, treatment with 30 µM this compound increased the apoptotic cell population from 2.2% to approximately 35%[1]. This is associated with an increased Bax/Bcl-2 ratio and elevated expression of Caspase-3[1]. In A549 lung adenocarcinoma cells, this compound treatment also leads to increased cleavage of caspase-3 and caspase-9, and a higher Bax/Bcl-2 ratio[2].

This compound's Effects on the Tumor Microenvironment

While direct evidence of this compound's effect on the TME is still emerging, studies on this compound (also referred to as Murrayanine) and extracts of Murraya koenigii (from which this compound is derived) provide valuable insights into its potential immunomodulatory and anti-inflammatory roles.

Modulation of Immune Cells

The immune infiltrate within the TME is a critical determinant of tumor progression. This compound appears to influence the behavior of key immune cells, particularly macrophages.

4.1.1 Macrophage Polarization

Murrayanine has been shown to possess anti-inflammatory properties by modulating macrophage activity. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and murine peritoneal macrophages, Murrayanine decreased the production of the pro-inflammatory cytokines TNF-α and IL-6, as well as nitric oxide (NO)[1]. This suggests that this compound may influence the polarization of tumor-associated macrophages (TAMs) away from a pro-inflammatory M1-like phenotype, although its direct effect on M2 polarization in the TME requires further investigation.

Extracts of Murraya koenigii have also demonstrated immunomodulatory effects, including a significant increase in the phagocytic activity of macrophages[3].

Potential Effects on Other TME Components

4.2.1 Cancer-Associated Fibroblasts (CAFs)

There is currently a lack of direct evidence on the effects of this compound on CAFs. However, given that CAFs are key producers of pro-inflammatory cytokines and extracellular matrix components, this compound's anti-inflammatory properties suggest a potential for indirect modulation of the CAF secretome and function.

4.2.2 Extracellular Matrix (ECM)

The ECM provides structural support and signaling cues within the TME. Its remodeling is crucial for tumor invasion and metastasis. While no direct studies have linked this compound to ECM modulation, its known anti-metastatic effects suggest a potential role in regulating ECM-degrading enzymes like matrix metalloproteinases (MMPs).

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are primarily attributed to its inhibition of the AKT/mTOR and Raf/MEK/ERK signaling pathways. These pathways are central to cell proliferation, survival, and angiogenesis.

AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been shown to deactivate this pathway in oral cancer cells[1].

Figure 1: this compound's inhibition of the AKT/mTOR signaling pathway.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. This compound has been demonstrated to deactivate this pathway in oral cancer cells[1].

Figure 2: this compound's inhibition of the Raf/MEK/ERK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of proteins in the AKT/mTOR and Raf/MEK/ERK pathways.

References

- 1. Murrayanine Attenuates Lipopolysaccharide-induced Inflammation and Protects Mice from Sepsis-associated Organ Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doc-developpement-durable.org [doc-developpement-durable.org]

Unveiling the Molecular Targets of Murrayone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Murrayone, a natural coumarin isolated from Murraya paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer and anti-metastatic potential of this compound.

Executive Summary

This compound has emerged as a promising natural compound with significant potential as a cancer metastasis chemopreventive agent. Research indicates its ability to inhibit key processes in cancer progression, including cell migration, adhesion, and proliferation. This guide synthesizes the current understanding of this compound's molecular interactions, detailing its putative targets and the signaling pathways it modulates. While direct, comprehensive target identification studies are still emerging, existing evidence points towards a multi-targeted mechanism of action, primarily centered on the inhibition of pathways crucial for metastatic dissemination.

Molecular Targets of this compound

Current research, including in silico and in vitro studies, has begun to shed light on the direct molecular interactors of this compound.

Integrin αIIbβ3

A key study has suggested that this compound may exert its anti-metastatic effects by modulating the activity of integrin αIIbβ3.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cancer cell migration and invasion. This compound was observed to inhibit ADP-induced platelet aggregation, a process that can be modulated by the interaction between cancer cells and platelets through integrin αIIbβ3.[1] This suggests that this compound may directly or indirectly interfere with the function of this integrin, thereby disrupting the adhesive interactions necessary for metastasis.

Glycosyltransferase of Streptococcus mutans

While not directly related to its anti-cancer properties, a molecular docking study has identified a potential interaction between this compound and the glycosyltransferase of Streptococcus mutans. This finding, primarily relevant to its antibacterial activity, demonstrates this compound's potential to bind to and inhibit enzymatic targets.

Signaling Pathways Modulated by this compound and Related Compounds

The anti-cancer effects of coumarins are often attributed to their ability to modulate multiple signaling pathways critical for tumor growth and metastasis. While direct evidence for this compound's action on all these pathways is still under investigation, studies on related coumarins from the Murraya genus provide strong indications of its likely mechanisms.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several coumarins have been shown to inhibit this pathway.[2][3][4] For instance, the related pyranocarbazole alkaloid O-methylmurrayamine A, isolated from Murraya koenigii, has been demonstrated to induce mitochondrial apoptosis in colon cancer cells through the downregulation of the mTOR/AKT pathway. Given the structural similarities and shared biological activities, it is plausible that this compound also exerts its anti-proliferative effects through the modulation of this critical signaling cascade.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key mediator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and metastasis. Coumarins are known to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[2] This inhibitory action on NF-κB represents another potential mechanism for this compound's anti-cancer activity.

Inhibition of Angiogenesis and Metastasis

Coumarins, as a class of compounds, have been reported to inhibit angiogenesis and metastasis.[2][3][4] These processes are complex and involve multiple signaling pathways and molecular players, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). The observed anti-migratory and anti-adhesive effects of this compound align with the broader anti-metastatic properties of coumarins.[1]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the binding affinities and inhibitory concentrations of this compound against specific molecular targets in the context of cancer.

| Compound | Target/Assay | Value | Cell Line/System | Reference |

| This compound | Inhibition of cell migration | Significant inhibition | MDA-MB-231 | [1] |

| This compound | Inhibition of cell adhesion | Strong inhibition | MDA-MB-231 | [1] |

| O-methylmurrayamine A | Anti-cancer activity (IC50) | 17.9 μM | DLD-1 colon cancer cells |

Experimental Protocols

The identification and characterization of this compound's molecular targets and mechanisms of action rely on a variety of established experimental protocols.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: This method is used to assess the effect of a compound on cell migration in vitro.

-

A confluent monolayer of cancer cells (e.g., MDA-MB-231) is created in a culture plate.

-

A "scratch" or cell-free area is generated in the monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing this compound at various concentrations.

-

The closure of the scratch is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[1]

-

-

Boyden Chamber Assay (Transwell Invasion Assay): This assay measures the invasive potential of cancer cells.

-

A two-chamber system is used, with the upper and lower chambers separated by a porous membrane coated with an extracellular matrix component (e.g., Matrigel).

-

Cancer cells are seeded in the upper chamber in serum-free media containing this compound.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted.

-

Cell Adhesion Assay